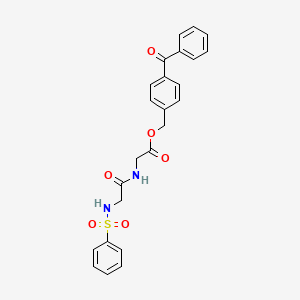
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the year 1999 by a group of researchers at the University of California, San Francisco. Since then, MPEP has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Mecanismo De Acción
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea selectively binds to the allosteric site of mGluR5 and inhibits its activity. This leads to a decrease in the release of glutamate, which is an excitatory neurotransmitter in the brain. This mechanism of action has been implicated in the therapeutic effects of N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea in various conditions.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in rodents, improve cognitive function in Alzheimer's disease models, and reduce drug-seeking behavior in addiction models. It has also been shown to have neuroprotective effects in various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific targeting of this receptor subtype. It is also relatively stable and can be easily synthesized and purified. However, N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea has some limitations as well. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea. One area of interest is the development of more potent and selective mGluR5 antagonists. Another area of interest is the investigation of the therapeutic potential of N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea in various conditions such as depression, addiction, and neurodegenerative diseases. Additionally, the role of mGluR5 in various physiological processes such as learning and memory, pain, and inflammation is an area of ongoing research.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions such as anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to have potential therapeutic applications in these conditions.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(13-8-4-3-5-9-13)17-16(19)18-14-10-6-7-11-15(14)20-2/h3-12H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULWPQJXTYWKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162937.png)
![N'-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162943.png)

![5-(2-aminoethyl)-4-[3-(methylthio)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4162954.png)


![1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162974.png)


![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B4163005.png)
![1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4163008.png)
![5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163013.png)
![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163017.png)
![1-[2-(2-sec-butylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163035.png)